Formothion

Vue d'ensemble

Description

Formothion is an organophosphate compound primarily used as an insecticide and acaricide. It is known for its systemic and contact action, effectively controlling a variety of pests such as spider mites, aphids, psyllids, mealy bugs, whiteflies, jassids, leaf miners, ermine moths, and fruit flies . The compound is utilized in agricultural settings on crops like tree fruits, vines, olives, hops, cereals, sugarcane, and rice .

Mécanisme D'action

Target of Action

Formothion is an organophosphorus insecticide . The primary targets of this compound are the acetylcholinesterase enzymes in the nervous system of insects . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is essential for the transmission of nerve impulses.

Mode of Action

This compound acts as an inhibitor of acetylcholinesterase . By binding to this enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at nerve junctions. This results in overstimulation of the nervous system, causing paralysis and eventually death in insects .

Pharmacokinetics

The pharmacokinetics of this compound, like other organophosphorus insecticides, involves absorption, distribution, metabolism, and excretion (ADME) Generally, organophosphorus compounds can be absorbed through the skin, respiratory tract, and gastrointestinal tract. They are distributed throughout the body, often metabolized in the liver, and excreted via urine .

Result of Action

The molecular effect of this compound’s action is the inhibition of acetylcholinesterase, leading to an excess of acetylcholine. On a cellular level, this causes overstimulation of nerve cells, leading to symptoms such as tremors, paralysis, and in severe cases, death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its effectiveness can be affected by the presence of other chemicals, temperature, and pH levels. It’s also important to note that this compound is hydrolyzed by water, especially under alkaline conditions . Therefore, the environmental context in which this compound is used can significantly impact its effectiveness as an insecticide.

Applications De Recherche Scientifique

Formothion has been extensively studied for its applications in various fields:

Chemistry: It serves as a model compound for studying organophosphate chemistry and reaction mechanisms.

Biology: this compound is used to investigate the effects of organophosphates on biological systems, particularly their impact on enzyme activity and cellular processes.

Medicine: Research into this compound’s mechanism of action has provided insights into the development of antidotes and treatments for organophosphate poisoning.

Industry: The compound is employed in the agricultural industry for pest control, contributing to increased crop yields and reduced pest-related damage

Analyse Biochimique

Biochemical Properties

Formothion interacts with various enzymes and proteins in the biochemical reactions. The primary target of this compound is the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the nervous system . This compound inhibits AChE, leading to an accumulation of acetylcholine, a neurotransmitter, in the nervous system . This accumulation disrupts normal nerve impulses, leading to the symptoms of poisoning .

Cellular Effects

This compound’s impact on cells is primarily through its inhibition of AChE. This inhibition disrupts normal cellular processes, particularly those related to nerve impulse transmission It can influence cell function by affecting cell signaling pathways related to acetylcholine

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with AChE. It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This leads to an accumulation of acetylcholine at nerve synapses, disrupting normal nerve impulse transmission .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settingsThey can degrade over time, particularly in the presence of water and under alkaline conditions

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. According to a study, this compound is considered a compound of low to moderate toxicity . High doses can lead to toxic effects, primarily due to the inhibition of AChE

Metabolic Pathways

This compound is involved in the metabolic pathway related to the breakdown of acetylcholine. By inhibiting AChE, it prevents the breakdown of acetylcholine, affecting the metabolic flux of this neurotransmitter

Transport and Distribution

This compound can be absorbed and transported within plants, demonstrating its systemic nature

Méthodes De Préparation

Formothion can be synthesized through a series of chemical reactions involving the esterification of phosphorodithioic acid with N-formyl-2-mercapto-N-methylacetamide. The reaction typically involves the use of dimethyl sulfate as a methylating agent under controlled conditions to yield the final product . Industrial production methods often employ large-scale reactors to ensure consistent quality and yield of the compound.

Analyse Des Réactions Chimiques

Formothion undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form more stable oxon derivatives.

Hydrolysis: In the presence of water, this compound can hydrolyze to produce phosphorodithioic acid and N-formyl-2-mercapto-N-methylacetamide.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, hydrolyzing agents like water or acids, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

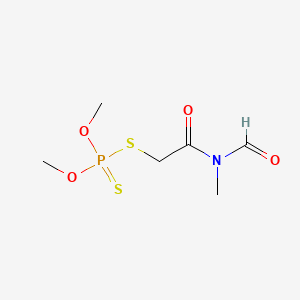

Formothion is part of a broader class of organophosphate insecticides, which includes compounds like malathion, parathion, and diazinon. Compared to these similar compounds, this compound is unique in its specific molecular structure, which includes a formyl group and a phosphorodithioate moiety . This structural uniqueness contributes to its particular mode of action and spectrum of activity.

Similar Compounds

Malathion: Another organophosphate insecticide with a similar mode of action but different structural features.

Parathion: Known for its high toxicity and effectiveness against a wide range of pests.

Diazinon: Commonly used in agricultural and residential settings for pest control.

This compound’s distinct chemical structure and properties make it a valuable tool in both agricultural and scientific research contexts.

Activité Biologique

Formothion, a synthetic organophosphate compound, is primarily recognized for its role as a pesticide. Its chemical structure is characterized by the formula and it functions as an acetylcholinesterase inhibitor, impacting neurotransmission in various organisms. This article delves into the biological activity of this compound, exploring its mechanisms, effects on different biological systems, and relevant case studies.

This compound exerts its biological effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. By inhibiting AChE, this compound leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism can cause various physiological effects ranging from increased muscle contraction to potential neurotoxicity.

Toxicological Effects

Research has shown that this compound can have significant toxicological effects on both non-target organisms and humans. Key findings include:

- Acute Toxicity : Studies indicate that exposure to this compound can lead to acute symptoms such as respiratory distress, muscle twitching, and in severe cases, death due to respiratory failure. The LD50 (lethal dose for 50% of the population) has been documented in various studies, with values varying based on species and exposure routes .

- Chronic Effects : Long-term exposure to this compound has been associated with reproductive toxicity. In animal studies, adverse effects on sperm quality and quantity were observed at doses significantly lower than the LD50 .

Biological Activity in Various Organisms

This compound's biological activity varies across different species. The following table summarizes key findings regarding its effects:

Case Studies

- Resistance Development in Insects : A study conducted using transcriptome analysis revealed that certain populations of oriental fruit flies developed resistance to this compound. This research highlighted the genetic adaptations that enable these insects to survive despite exposure to this pesticide, emphasizing the need for integrated pest management strategies .

- Impact on Aquatic Life : Research has demonstrated that this compound can adversely affect aquatic ecosystems. For instance, exposure to contaminated water sources led to significant mortality rates in fish species, underscoring the importance of monitoring pesticide runoff into waterways .

- Human Health Implications : A cohort study involving agricultural workers exposed to this compound showed a higher incidence of neurological disorders compared to unexposed individuals. Symptoms included chronic headaches, dizziness, and cognitive impairments, which were attributed to long-term exposure to organophosphates .

Propriétés

IUPAC Name |

2-dimethoxyphosphinothioylsulfanyl-N-formyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12NO4PS2/c1-7(5-8)6(9)4-14-12(13,10-2)11-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKKULXCBHRFOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)C(=O)CSP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NO4PS2 | |

| Record name | FORMOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041991 | |

| Record name | Formothion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Formothion appears as viscous yellow oil or a crystalline mass. Used as an insecticide and acaricide on crops and ornamentals. Not presently produced commercially in the U.S. (EPA, 1998), Yellow liquid; mp = 25 deg C; [Hawley] Pale yellow liquid or solid; mp = 25-26 deg C; [HSDB] Colorless to pale yellow liquid or solid; mp = 25-26 deg C; [MSDSonline] | |

| Record name | FORMOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formothion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5373 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes on distillation | |

| Record name | FORMOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Completely miscible with common organic solvents, e.g. alcohols, ethers, ketones, chloroform, benzene, toluene, xylene; slightly soluble in hexane; very slightly soluble in ligroin and paraffin oil., MISCIBLE WITH ... DIETHYL ETHER, In water, 2.6X10+3 mg/L at 24 °C | |

| Record name | FORMOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.361 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.361 at 20 °C | |

| Record name | FORMOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.5e-06 mmHg at 68 °F (EPA, 1998), 0.00000085 [mmHg], 8.48X10-7 mm Hg at 30 °C | |

| Record name | FORMOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formothion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5373 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FORMOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The signs of poisoning due to organophosphorus cmpd are those due to accumulation of acetylcholine & hence overstimulation of parasympathetic nervous system. It is usual to divide them under 3 headings: muscarinic, nicotinic & central. Muscarinic signs ... consist of hypersalivation, lacrimation, sweating & nasal discharge. Miosis, dyspnea, vomiting, diarrhea & frequency of urination ... Nicotinic effects consist of fasciculation of muscles, weakness & paralysis. Central nervous system effects include nervousness, apprehension, ataxia, convulsions & coma. Death is due to resp failure, or sometimes cardiac arrest. There is little difference between signs produced by different organophosphorus compounds, but route of absorption may influence one system more than another. /Organophosphorus cmpd/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, Organophosphates poison insects and humans primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. /Organophosphate Cholinesterase-inhibiting pesticides/, For more Mechanism of Action (Complete) data for FORMOTHION (7 total), please visit the HSDB record page. | |

| Record name | FORMOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish liquid, Viscous pale yellow liquid or crystalline mass | |

CAS No. |

2540-82-1 | |

| Record name | FORMOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formothion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2540-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formothion [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formothion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formothion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMOTHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O9EWV477R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FORMOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

77 °F (EPA, 1998), 25-26 °C | |

| Record name | FORMOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Formothion is an organophosphate insecticide that functions by inhibiting acetylcholinesterase (AChE) activity in insects. [, ] This enzyme is crucial for breaking down the neurotransmitter acetylcholine, which is responsible for transmitting nerve impulses. Inhibition of AChE leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation and ultimately leading to insect paralysis and death.

ANone: The molecular formula of this compound is C8H15NO4PS2 and its molecular weight is 293.33 g/mol.

ANone: The stability of this compound can be affected by factors such as temperature, pH, and exposure to light. [] It is known to degrade in the environment, and its persistence can vary depending on the specific conditions.

ANone: Research suggests that this compound can be absorbed by insects through contact and ingestion. [, ] Once inside the insect’s body, it is distributed to various tissues, where it exerts its toxic effects by inhibiting AChE. The specific metabolic pathways and excretion routes can vary depending on the insect species.

ANone: Several studies have investigated the efficacy of this compound against various insect pests using both in vitro and in vivo methods. [, , , , , , ] Laboratory bioassays are commonly employed to determine the lethal doses (LD50) of this compound for different insect species and life stages. [, ] Field trials have also been conducted to assess its effectiveness in controlling pest populations under real-world conditions. [, , , , , ]

ANone: Yes, the development of resistance to this compound has been reported in some insect species, posing a challenge to its long-term effectiveness. [, ] This resistance is often associated with prolonged and repeated exposure to the insecticide.

ANone: Resistance mechanisms can involve changes in the target site of this compound, such as mutations in the AChE gene that reduce the insecticide’s binding affinity. [, ] Additionally, enhanced metabolic detoxification processes in resistant insects can lead to faster breakdown and elimination of this compound, reducing its effectiveness.

ANone: As an organophosphate, this compound can have adverse effects on human health due to its ability to inhibit AChE. [, ] Exposure to high doses can lead to symptoms like nausea, vomiting, diarrhea, dizziness, respiratory problems, and in severe cases, even death.

ANone: Gas chromatography (GC) coupled with various detectors, such as flame photometric detectors (FPD) or mass spectrometers (MS), is commonly employed for the analysis of this compound residues in environmental and biological samples. [, , , ] These techniques allow for sensitive and specific detection of the insecticide even at low concentrations.

ANone: this compound can persist in the environment for varying periods depending on factors such as temperature, pH, and microbial activity. [] It can contaminate soil, water, and air, potentially impacting non-target organisms.

ANone: this compound can have detrimental effects on a range of non-target organisms, including beneficial insects, birds, fish, and aquatic invertebrates. [] Its persistence in the environment and potential for bioaccumulation raise concerns about long-term ecological impacts.

ANone: Yes, analytical methods for this compound determination are typically validated to ensure accuracy, precision, and specificity. [] This involves establishing method parameters, determining the limit of detection, assessing recovery rates, and evaluating potential interferences.

ANone: Yes, several alternative insecticides with different modes of action are available for pest control. [, , , , , ] The choice of insecticide depends on factors such as the target pest, the crop or site being treated, and environmental considerations.

ANone: this compound and its containers should be disposed of in accordance with local regulations and guidelines for hazardous waste. It is essential to prevent contamination of soil and water sources.

ANone: Research on this compound and other insecticides can provide valuable insights into insect physiology, biochemistry, and genetics, particularly in the context of insecticide resistance mechanisms. [, , , ] This knowledge can contribute to the development of more effective and sustainable pest management strategies.

ANone: Yes, collaborations between entomologists, chemists, toxicologists, and environmental scientists are essential to address the multifaceted challenges posed by insecticide use. [, ] Such collaborations can lead to a more comprehensive understanding of insecticide fate and transport in the environment, potential risks to human health and ecosystems, and the development of innovative solutions for pest control.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.